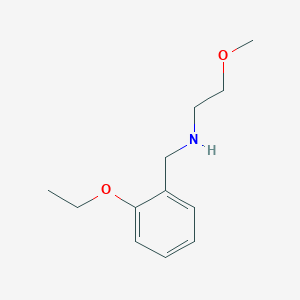

N-(2-ethoxybenzyl)-2-methoxyethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-ethoxybenzyl)-2-methoxyethanamine is an organic compound that belongs to the class of benzylamines It is characterized by the presence of an ethoxy group attached to the benzyl ring and a methoxyethanamine chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxybenzyl)-2-methoxyethanamine typically involves the reaction of 2-ethoxybenzyl chloride with 2-methoxyethanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-ethoxybenzyl)-2-methoxyethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid, bromine, or sulfuric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Bromine in the presence of a catalyst like iron(III) bromide for bromination.

Major Products Formed

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of benzyl alcohol or primary amines.

Substitution: Formation of nitrobenzyl, halobenzyl, or sulfonylbenzyl derivatives.

Aplicaciones Científicas De Investigación

N-(2-ethoxybenzyl)-2-methoxyethanamine is a chemical compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential applications, supported by case studies and data tables.

Pharmacological Activities

This compound has been investigated for various biological activities:

- Neuroactive Properties : Similar compounds have shown neuroactive effects, suggesting potential applications in treating neurological disorders.

- Anticancer Activity : Preliminary studies indicate that derivatives of related compounds exhibit selective cytotoxicity against cancer cell lines, making them candidates for further development as anticancer agents .

Interaction Studies

Understanding how this compound interacts with biological systems is crucial. Interaction studies have revealed:

- Enzyme Inhibition : It may inhibit enzymes relevant to metabolic pathways associated with diseases.

- Antimicrobial Activity : Compounds with similar structures have demonstrated efficacy against various pathogens, indicating potential use in antimicrobial therapies.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study published in Molecules highlighted that compounds structurally similar to this compound exhibited significant cytotoxicity against chronic myeloid leukemia (K562) and prostate cancer (PC3) cell lines. The IC50 values were reported in the low micromolar range, demonstrating promising anticancer potential .

Case Study 2: Antimicrobial Properties

Research conducted on related compounds showed that modifications to the structure enhanced antimicrobial potency against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds was around 256 µg/mL, indicating their potential as therapeutic agents against infections.

Mecanismo De Acción

The mechanism of action of N-(2-ethoxybenzyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to serotonin receptors, affecting neurotransmitter release and signaling.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-methoxybenzyl)-2-methoxyethanamine

- N-(2-ethoxybenzyl)-2-ethoxyethanamine

- N-(2-methoxybenzyl)-2-ethoxyethanamine

Uniqueness

N-(2-ethoxybenzyl)-2-methoxyethanamine is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds.

Actividad Biológica

N-(2-ethoxybenzyl)-2-methoxyethanamine is a chemical compound that has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in medicine and agriculture.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by an ethoxy group and a methoxy group attached to a benzylamine framework. This configuration enhances its lipophilicity, potentially influencing its interaction with biological systems.

| Property | Description |

|---|---|

| Molecular Formula | C12H17NO2 |

| Molecular Weight | 207.27 g/mol |

| Functional Groups | Ethoxy, methoxy, amine |

| Solubility | Soluble in organic solvents; limited solubility in water |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an agonist or antagonist for various receptors, influencing neurotransmitter release and other biochemical pathways. For instance, it has been suggested that the compound may interact with serotonin receptors, potentially affecting mood and behavior.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell death.

Anti-inflammatory Effects

The compound has also been studied for its potential anti-inflammatory properties. In cellular models, it has been shown to inhibit the production of pro-inflammatory cytokines, suggesting a role in modulating inflammatory responses. This activity could be beneficial in treating conditions characterized by chronic inflammation .

Neuroactive Effects

Given its structural similarities to known neuroactive compounds, this compound is hypothesized to possess neuroactive properties. Preliminary studies suggest it may influence neurotransmitter systems involved in mood regulation and cognitive function. Further research is needed to elucidate these effects.

Case Studies and Research Findings

- Cell Proliferation Studies : A study involving MCF-7 breast cancer cells exposed to various xenobiotics, including this compound, showed alterations in cell proliferation markers. The compound was implicated in modulating pathways associated with cell cycle regulation and oxidative stress responses .

- Metabolomic Analysis : Metabolomic profiling of cells treated with this compound revealed significant changes in metabolic pathways related to energy metabolism and cellular stress responses. This suggests potential therapeutic applications in metabolic disorders .

- Agricultural Applications : The compound has been explored for its potential use in agrochemicals aimed at controlling pests and pathogens. Its unique chemical properties may allow for the development of targeted solutions in agricultural settings.

Propiedades

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]-2-methoxyethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-3-15-12-7-5-4-6-11(12)10-13-8-9-14-2/h4-7,13H,3,8-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCASLGJOPBKMLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.